molecular formula C10H10Cl2OS B8081034 3-(3,5-Dichlorophenyl)thiolan-3-ol

3-(3,5-Dichlorophenyl)thiolan-3-ol

Cat. No.: B8081034
M. Wt: 249.16 g/mol
InChI Key: MMNVPGLRKRMACK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3,5-dichlorophenyl moiety. These include derivatives of urea, oxazolidinedione, dicarboximide, and other sulfur-containing heterocycles, which share the 3,5-dichlorophenyl group or related halogenated aromatic systems. Such compounds are often utilized in agrochemicals, pharmaceuticals, or as analytical standards, highlighting the importance of their physicochemical and biological properties .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVPGLRKRMACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “3-(3,5-Dichlorophenyl)thiolan-3-ol” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

The compound “3-(3,5-Dichlorophenyl)thiolan-3-ol” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds.

Scientific Research Applications

The compound “3-(3,5-Dichlorophenyl)thiolan-3-ol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound “3-(3,5-Dichlorophenyl)thiolan-3-ol” involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Key Substituents Applications References
3-(3,5-Dichlorophenyl)thiolan-3-ol C₁₁H₁₂Cl₂OS Thiolane + hydroxyl 3,5-Cl₂Ph Not reported -
3-(3,5-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O Urea 3,5-Cl₂Ph, N(CH₃)₂ Herbicide metabolite
Vinclozolin C₁₂H₉Cl₂NO₃ Oxazolidinedione 3,5-Cl₂Ph, vinyl Fungicide
Procymidone C₁₃H₁₁Cl₂NO₂ Dicarboximide 3,5-Cl₂Ph, bicyclic Fungicide
3-(3,5-Dibromophenyl)-4-methylthiolan-3-ol C₁₁H₁₂Br₂OS Thiolane + hydroxyl 3,5-Br₂Ph, 4-CH₃ Not reported

Research Findings

  • Agrochemical Relevance : Compounds with 3,5-dichlorophenyl groups (e.g., Vinclozolin, Procymidone) dominate in fungicidal applications due to their stability and target specificity . Thiolane derivatives may offer unique modes of action but require further study.
  • Environmental Fate : Chlorinated aromatics generally exhibit slower degradation compared to brominated analogs, but bromine’s higher molecular weight may increase soil adsorption .
  • Analytical Detection : Urea derivatives like 3-(3,5-dichlorophenyl)-1,1-dimethylurea are monitored as environmental contaminants using LC-MS, suggesting similar protocols could apply to thiolan-3-ol .

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